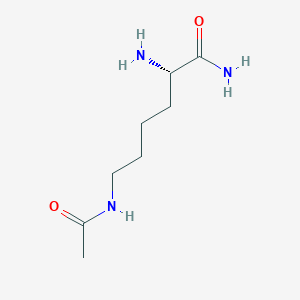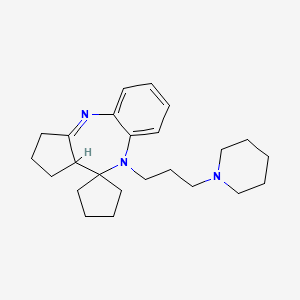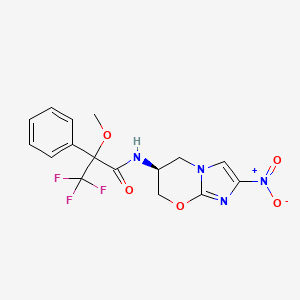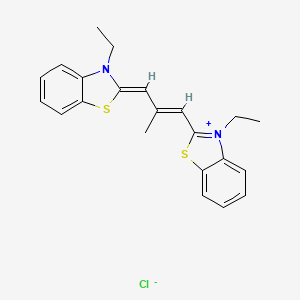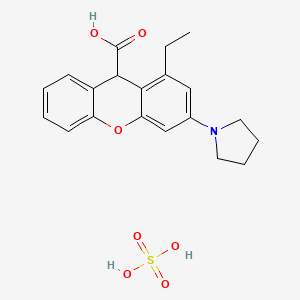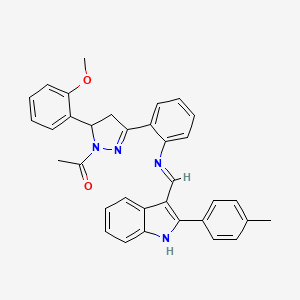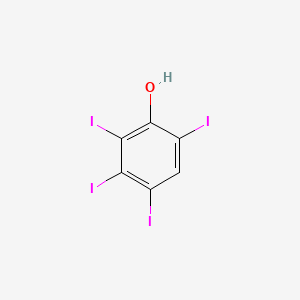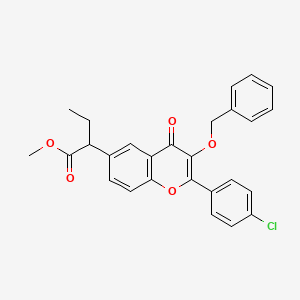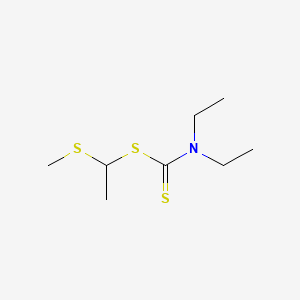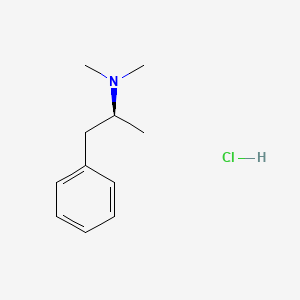
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is a chiral amine compound with a phenethylamine backbone. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method includes the reaction of phenethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to ensure the production of the desired (S)-enantiomer. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter analogs and their interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A parent compound with a similar backbone but lacking the chiral center and additional methyl groups.
Amphetamine: A structurally related compound with stimulant properties.
Methamphetamine: Another related compound with potent central nervous system stimulant effects.
Uniqueness
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. The presence of the chiral center allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
36913-04-9 |
|---|---|
Molekularformel |
C11H18ClN |
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
UTWYKDPIWNRKCN-PPHPATTJSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)C.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


